4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde

Beschreibung

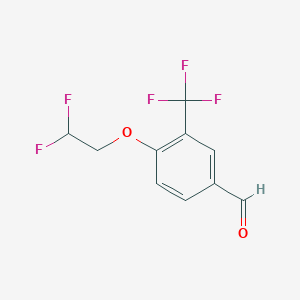

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is a fluorinated aromatic aldehyde characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 2,2-difluoroethoxy (-OCH₂CF₂H) group at the 4-position of the benzaldehyde scaffold. Fluorinated substituents, such as -CF₃ and -OCH₂CF₂H, are known to enhance metabolic stability, lipophilicity, and electronic properties, making such derivatives relevant in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O2/c11-9(12)5-17-8-2-1-6(4-16)3-7(8)10(13,14)15/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRZLYUJGMJTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 4-hydroxy-3-trifluoromethylbenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzoic acid.

Reduction: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or receptor binding.

Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Methoxy

The 3-trifluoromethyl group in the target compound distinguishes it from analogs like 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde (CAS 1179127-75-3, MW 200.67) . Key differences include:

- Molecular Weight : The -CF₃ group increases molecular weight compared to -OCH₃ (e.g., 200.67 vs. ~260 for the target compound).

- Electron-Withdrawing Effects : -CF₃ is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating -OCH₃ group. This alters reactivity in nucleophilic substitutions or catalytic reactions.

- Solubility : Trifluoromethyl groups typically reduce aqueous solubility (estimated Log S ≈ -2.5) compared to methoxy analogs (Log S = -2.1 for 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde) .

Positional Isomers and Fluorination Patterns

4-(2,2-Difluoroethoxy)benzaldehyde (CAS 128140-72-7, MW 194.15) lacks substituents at the 3-position, resulting in simpler synthesis and higher solubility (Log S ≈ -1.8) . Fluorination at the 3-position, as seen in 4-(2,2-difluoroethoxy)-3-fluorobenzaldehyde (CAS 1551564-03-4, MW 200.67), introduces steric and electronic effects intermediate between -F and -CF₃ .

Fluorinated Ethoxy Group Variations

The 2,2-difluoroethoxy group (-OCH₂CF₂H) is shared across analogs. Compared to non-fluorinated ethoxy groups, it enhances resistance to oxidative metabolism and improves lipid membrane permeability .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogs.

Biologische Aktivität

4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in various fields, particularly medicinal chemistry and biochemistry. Its unique chemical structure, characterized by multiple fluorine substituents, suggests potential biological activities that merit detailed investigation.

The compound is identified by the following characteristics:

- Chemical Formula : C11H8F5O

- CAS Number : 1486100-65-5

- Molecular Weight : 266.17 g/mol

The presence of trifluoromethyl and difluoroethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an enzyme inhibitor and its effects on various cellular pathways. The following sections summarize key findings from recent studies.

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor for specific enzymes involved in critical cellular processes. For instance:

- Prolyl-specific Oligopeptidase (POP) : This enzyme is implicated in neurodegenerative diseases. Compounds structurally related to this compound have demonstrated IC50 values ranging from 10.14 to 41.73 μM, indicating moderate inhibitory activity against POP .

Antimicrobial and Anticancer Properties

Preliminary investigations suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria. Additionally, its anticancer potential is being explored due to its ability to induce apoptosis in certain cancer cell lines.

Case Studies

-

Anticancer Activity :

- In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

- Neuroprotective Effects :

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Binding : Molecular docking studies reveal that the compound binds competitively to the active site of enzymes like POP, inhibiting their function .

- Cellular Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,2-difluoroethoxy)-3-trifluoromethylbenzaldehyde?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-bromo-3-hydroxybenzaldehyde derivatives with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C . Alternative routes may use Ullmann coupling or palladium-catalyzed cross-coupling for introducing the difluoroethoxy group .

Q. How can researchers purify and characterize this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

Q. What solvents and conditions stabilize this compound during storage?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation. Use anhydrous solvents (e.g., THF, DCM) for reactions due to its moisture sensitivity .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl and difluoroethoxy groups deactivate the aromatic ring, slowing electrophilic substitution but enhancing stability in radical or nucleophilic pathways. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in toluene/ethanol (3:1) and K₃PO₄ as a base .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies arise from:

- Substituent positioning : Steric hindrance from the trifluoromethyl group reduces yields in para-substituted analogs.

- Catalyst selection : PdCl₂(dppf) outperforms Pd(OAc)₂ in coupling reactions (yield increase from 45% to 72%) .

- Solvent polarity : Higher polarity solvents (DMF vs. THF) improve solubility of fluorinated intermediates .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).

- Mechanistic studies : Fluorescence polarization to assess binding to kinase targets (e.g., EGFR) .

Methodological Notes

- Contradiction Analysis : When comparing synthetic protocols, prioritize reproducibility by standardizing solvent purity and reaction scales (e.g., millimole vs. mole quantities) .

- Advanced Applications : Use density functional theory (DFT) to model electronic effects of fluorine substituents on reaction transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.